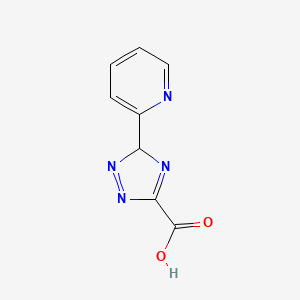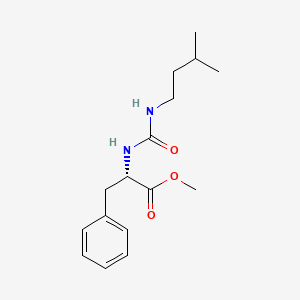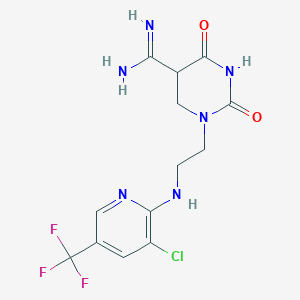
1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PNU-74654 and belongs to the class of pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by targeting various signaling pathways involved in cancer growth, inflammation, and neurological disorders. For example, it has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea in lab experiments is its potent activity against cancer cells, inflammation, and neurological disorders. This compound can be used to study the underlying mechanisms of these diseases and to develop new therapeutic strategies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea. One of the areas of interest is the development of new analogs with improved solubility and potency. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, this compound can be used to study the interaction between cancer cells and the immune system, which can lead to the development of new immunotherapeutic strategies. Finally, this compound can be used to study the role of inflammation in the pathogenesis of various diseases and to develop new anti-inflammatory drugs.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has been described in several research articles. One of the commonly used methods involves the reaction of 4-methoxyphenyl isocyanate with 3-(6-oxopyridazin-1(6H)-yl)propylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-22-13-7-5-12(6-8-13)18-15(21)16-9-3-11-19-14(20)4-2-10-17-19/h2,4-8,10H,3,9,11H2,1H3,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGOYCZRMZMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2793087.png)
![N-(4-chlorophenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2793088.png)
![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2793089.png)

![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2793091.png)





![5-chloro-N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2793102.png)
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-phenylpiperazine](/img/structure/B2793104.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2793105.png)
